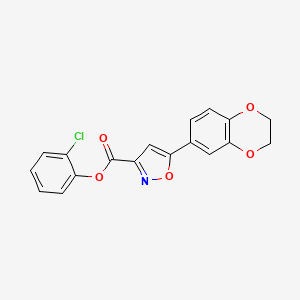
2-Chlorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate is a complex organic compound that belongs to the class of oxazole carboxylates. This compound is characterized by the presence of a chlorophenyl group, a benzodioxin ring, and an oxazole ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the oxazole ring and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-Chlorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chlorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorophenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate shares similarities with other oxazole carboxylates and benzodioxin derivatives.
- Compounds such as 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide exhibit similar structural features and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H12ClNO5 |
|---|---|
Peso molecular |
357.7 g/mol |
Nombre IUPAC |
(2-chlorophenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H12ClNO5/c19-12-3-1-2-4-14(12)24-18(21)13-10-16(25-20-13)11-5-6-15-17(9-11)23-8-7-22-15/h1-6,9-10H,7-8H2 |
Clave InChI |
QGWWXXYTEUGPSQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)OC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B14985019.png)
![3-chloro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B14985023.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide](/img/structure/B14985025.png)
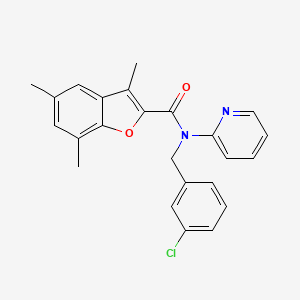
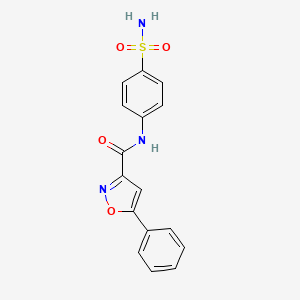
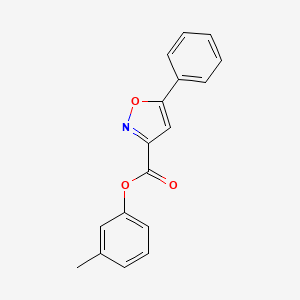
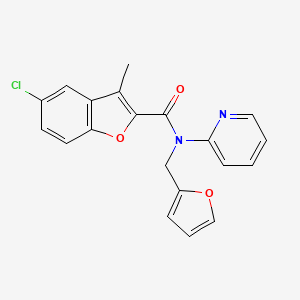
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B14985058.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methoxybenzamide](/img/structure/B14985065.png)
![2-(2-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14985074.png)
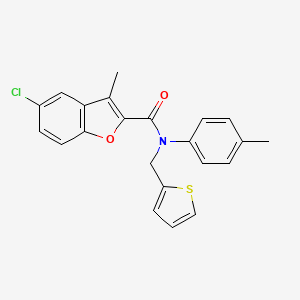
![1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14985084.png)
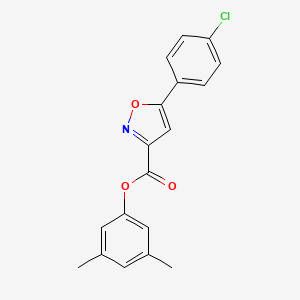
![4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B14985096.png)
